1-Chloro-4-isopropoxyisoquinoline
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Overview
Description
1-Chloro-4-isopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Chloro-4-isopropoxyisoquinoline typically involves the reaction of isoquinoline derivatives with appropriate reagentsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent etherification with isopropanol in the presence of a base like sodium hydride .
Chemical Reactions Analysis
1-Chloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can be achieved using reagents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
1-Chloro-4-isopropoxyisoquinoline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Material Science: It can be employed in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-isopropoxyisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Chloro-4-isopropoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-4-hydroxyisoquinoline: Similar in structure but with a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
4-Chloroisoquinoline: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
1-Isopropoxyisoquinoline: Does not have the chlorine atom, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-chloro-4-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-11-7-14-12(13)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
IDEWMBMRFGVJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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